molecular formula C8H10N2O2 B12826859 1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one

1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one

Cat. No.: B12826859
M. Wt: 166.18 g/mol
InChI Key: BAGUETVOCBJRJE-UHFFFAOYSA-N
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Description

1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one is a heterocyclic compound that features a unique fusion of pyrano and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyran ring precursor in the presence of a suitable catalyst. For instance, the reaction can be facilitated by using trifluoroacetic acid as a catalyst, which promotes the formation of the desired fused ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antiproliferative activity against cancer cell lines. It has shown promising results in inhibiting the growth of certain cancer cells.

    Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s ability to interact with biological molecules is of interest for developing new therapeutic agents.

Mechanism of Action

The mechanism by which 1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen . The compound’s ability to modulate cellular pathways makes it a valuable tool in understanding disease mechanisms.

Comparison with Similar Compounds

Uniqueness: 1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one is unique due to its specific ring fusion and the presence of an ethanone group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-6-4-12-3-2-7(6)9-10-8/h2-4H2,1H3,(H,9,10)

InChI Key

BAGUETVOCBJRJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=C1COCC2

Origin of Product

United States

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